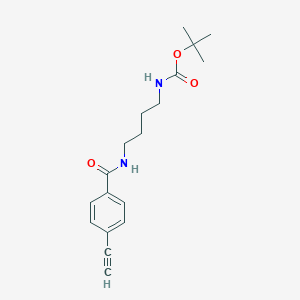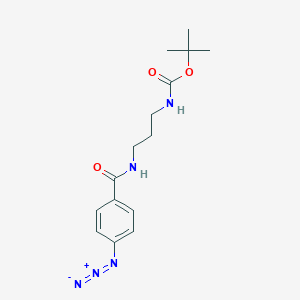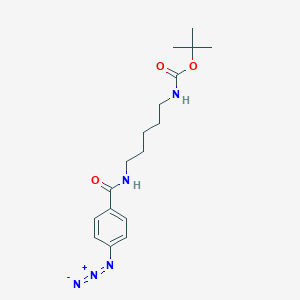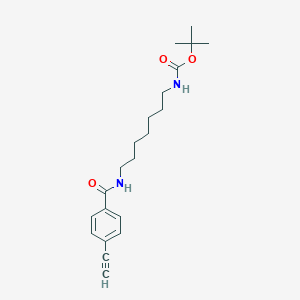
tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate: is an organic compound with the molecular formula C21H30N2O3 and a molecular weight of 358.47 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a heptyl chain, and an ethynylbenzamido moiety. It is used in various chemical and biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Ethynylbenzamido Intermediate: This step involves the reaction of 4-ethynylbenzoic acid with an appropriate amine to form the ethynylbenzamido intermediate.
Attachment of the Heptyl Chain: The intermediate is then reacted with a heptyl halide under basic conditions to attach the heptyl chain.
Introduction of the tert-Butyl Carbamate Group: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced at the ethynyl group to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
- Oxidized derivatives of the ethynyl group.
- Reduced alkene or alkane derivatives.
- Substituted carbamate derivatives .
Scientific Research Applications
Chemistry: tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynylbenzamido moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The heptyl chain and tert-butyl carbamate group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog with similar protective properties but lacking the ethynylbenzamido and heptyl groups.
tert-Butyl (7-hydroxyheptyl)carbamate: Similar in structure but with a hydroxy group instead of the ethynylbenzamido moiety.
Uniqueness: tert-Butyl (7-(4-ethynylbenzamido)heptyl)carbamate is unique due to the presence of the ethynylbenzamido group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[7-[(4-ethynylbenzoyl)amino]heptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-5-17-11-13-18(14-12-17)19(24)22-15-9-7-6-8-10-16-23-20(25)26-21(2,3)4/h1,11-14H,6-10,15-16H2,2-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYCKTXKBVQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCNC(=O)C1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B8176147.png)
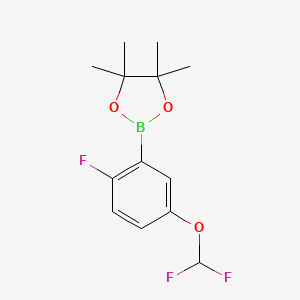
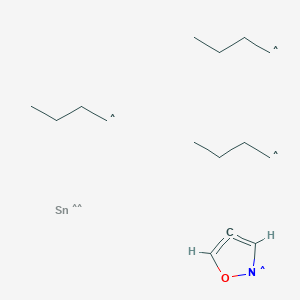
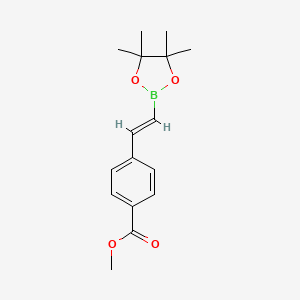
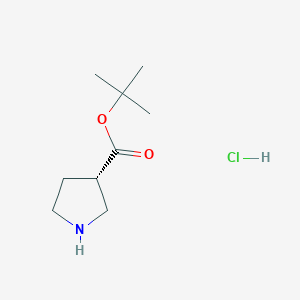
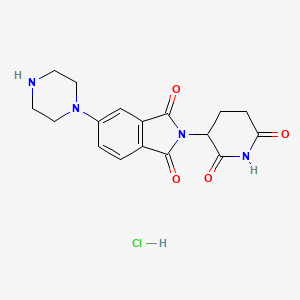
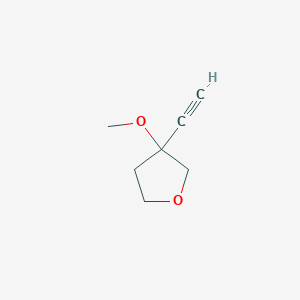
![(NE,S)-N-[(3-bromo-5-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176191.png)
![benzyl N-[1-[(E)-[(R)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8176198.png)
![(NE,R)-N-[[4-(4-fluorophenoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176202.png)
![(NE,R)-2-methyl-N-[(4-phenoxyphenyl)methylidene]propane-2-sulfinamide](/img/structure/B8176203.png)
